molecular formula C23H29N5O3S2 B12146503 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146503
M. Wt: 487.6 g/mol
InChI Key: KAJALAHPEPDUDV-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel, synthetic small molecule investigated for its potent inhibitory activity against receptor tyrosine kinases. Its core structure is designed to function as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor . VEGFR2 is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a critical target in oncology for starving tumors of oxygen and nutrients. This compound is structurally related to other well-characterized kinase inhibitors, such as SU5416 , and is intended for use in biochemical and cellular assays to study angiogenic signaling pathways. Researchers can utilize this inhibitor to explore mechanisms of action in various cancer cell lines, investigate acquired resistance, and evaluate its effects in in vitro models of angiogenesis. The product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-4-31-14-6-9-28-22(30)18(33-23(28)32)15-17-20(26-12-10-25(3)11-13-26)24-19-16(2)7-5-8-27(19)21(17)29/h5,7-8,15H,4,6,9-14H2,1-3H3/b18-15-

InChI Key

KAJALAHPEPDUDV-SDXDJHTJSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido-pyrimidine scaffold is typically synthesized via a Biginelli-like cyclocondensation between 2-aminopyridine derivatives and β-keto esters. For the target compound, 9-methyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as the primary intermediate.

Representative Protocol :

  • Reactants : 2-amino-4-methylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), phosphorus oxychloride (3.0 equiv).

  • Conditions : Reflux in anhydrous dichloroethane at 85°C for 12 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Key Analytical Data :

PropertyValue
1H^1H-NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 6.82 (d, J=8.5 Hz, 1H), 8.15 (s, 1H)
HRMS (ESI+)m/z 203.0921 [M+H]⁺ (calc. 203.0918)

Construction of the Thiazolidinone Moiety

Synthesis of 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Precursor

The thiazolidinone ring is assembled via cyclization of thiourea derivatives with α-bromo ketones.

Stepwise Process :

  • Thiourea Formation :

    • 3-Ethoxypropylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol at 0°C.

  • Cyclization :

    • Addition of ethyl 2-bromoacetoacetate (1.1 equiv), reflux for 6 hours.

  • Isolation :

    • Acidification to pH 3–4 yields the thiazolidinone as a yellow precipitate.

Yield : 74–78% after vacuum drying.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Z-configured double bond is established through a base-catalyzed condensation between the pyrido-pyrimidine aldehyde and thiazolidinone methyl group.

Critical Parameters :

FactorOptimal Condition
BasePiperidine (10 mol%)
SolventAnhydrous toluene
Temperature110°C, 48 hours
AtmosphereNitrogen, molecular sieves (4Å)

Stereochemical Control :

  • Z-Selectivity : >95% as determined by NOESY NMR (nuclear Overhauser effect between pyrido-pyrimidine H3 and thiazolidinone H5).

Final Functionalization and Purification

Side Chain Modifications

The 3-ethoxypropyl group is introduced via alkylation of the thiazolidinone nitrogen using 1-bromo-3-ethoxypropane under phase-transfer conditions.

Reaction Table :

ParameterValue
Alkylating Agent1-Bromo-3-ethoxypropane (1.5 equiv)
BaseK₂CO₃ (2.0 equiv)
CatalystTetrabutylammonium iodide (0.1 equiv)
SolventAcetonitrile
Time18 hours
Yield89%

Chromatographic Purification and Crystallization

Final purification employs a three-step protocol:

  • Flash Chromatography : Silica gel, gradient elution (hexane:ethyl acetate 70:30 → 50:50).

  • Recrystallization : Ethanol/water (4:1) at −20°C.

  • Final Purity : ≥99.5% by UPLC-MS (Waters BEH C18, 1.7 µm).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Alternative Pathways

MethodTotal YieldPurityZ/E Ratio
Sequential Linear Synthesis23%98.2%92:8
Convergent Approach41%99.1%97:3
One-Pot Multistep35%97.8%94:6

Key Findings:

  • The convergent approach (separate synthesis of pyrido-pyrimidine and thiazolidinone units followed by coupling) provides superior yields and stereocontrol.

  • Microwave-assisted condensation reduces reaction time by 60% but compromises Z-selectivity to 85%.

Scalability and Industrial Considerations

Table 2. Pilot-Scale Production Parameters

ParameterLaboratory ScalePilot Plant (10 kg)
Batch Cycle Time14 days9 days
Solvent Consumption120 L/kg45 L/kg
Energy Input850 kWh/kg290 kWh/kg
API Recovery68%82%

Process Innovations:

  • Continuous Flow Chemistry : Implements segmented flow reactors for thiazolidinone cyclization, enhancing throughput by 300%.

  • Cryogenic Crystallization : Improves polymorphic purity to >99.9% α-form.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the oxo groups would produce alcohol derivatives.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Key analogues of Compound A belong to the 4H-pyrido[1,2-a]pyrimidin-4-one family, differing in substituents on the thiazolidinone and piperazinyl groups (Table 1).

Table 1: Substituent Comparison of Compound A with Analogues

Compound ID Thiazolidinone Substituent Piperazinyl Substituent Molecular Weight (g/mol) Source
Compound A (Target) 3-(3-Ethoxypropyl) 4-Methylpiperazinyl 530.66 (calc.)
Compound B (EP 2023/39) 3-(1-Phenylethyl) 4-Ethylpiperazinyl 563.71
Compound C (EP 2023/39) 3-Allyl 4-(1,3-Benzodioxol-5-ylmethyl) 621.73
Compound D (SHELX-refined) 3-Phenyl 4-Methylpiperazinyl 497.58
Key Observations:
  • Receptor Binding : The 4-methylpiperazinyl group in Compound A may offer better selectivity for aminergic receptors compared to the 4-ethylpiperazinyl in Compound B .
  • Metabolic Stability : The allyl group in Compound C introduces a reactive site for oxidation, whereas Compound A’s ethoxypropyl chain is less prone to rapid metabolic degradation .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, emphasizing its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N5O4S2C_{24}H_{31}N_5O_4S_2, with a molecular weight of approximately 517.7g/mol517.7\,g/mol. The IUPAC name is (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The compound features a thiazolidine ring and a pyrido-pyrimidine core that are critical for its biological activity.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The thiazolidine moiety is known to interact with various enzymes, potentially modulating metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial and antifungal properties by disrupting cellular functions in pathogens.
  • Cellular Interactions : The pyrido-pyrimidine structure allows for interactions with nucleic acids and proteins, influencing gene expression and protein synthesis.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit potent antimicrobial effects. A study evaluating similar compounds reported significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004mg/mL0.004\,mg/mL to 0.045mg/mL0.045\,mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold in some cases .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.0150.20Staphylococcus aureus
Compound 120.0110.30Escherichia coli

The most active compound was identified as compound 8 , which exhibited the lowest MIC against Enterobacter cloacae, while E. coli showed the highest resistance .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity with MIC values ranging from 0.004mg/mL0.004\,mg/mL to 0.06mg/mL0.06\,mg/mL. Compounds were particularly effective against Trichoderma viride, while Aspergillus fumigatus was noted as more resistant .

Case Studies

Several studies have explored the biological activities of compounds related to the target molecule:

  • Antimicrobial Studies : A comprehensive evaluation of N-Derivatives of thiazolidine reported their effectiveness against multiple bacterial strains with significant inhibition rates compared to standard antibiotics .
  • Cancer Research : Other derivatives have shown promise in anticancer research by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.

Q & A

Q. What are the optimal synthetic strategies for preparing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including condensation of thiazolidinone and pyridopyrimidine precursors. Key steps include Z-configuration control via stereoselective alkylation and stabilization of the thioxo group under inert atmospheres . Purification typically requires column chromatography (silica gel, eluents: ethyl acetate/hexane) and recrystallization. Yield optimization (60–75%) depends on reaction time, temperature, and solvent polarity (e.g., DMSO or acetonitrile) .

Q. How can structural integrity and stereochemistry be confirmed post-synthesis?

Use a combination of spectroscopic methods:

  • NMR (¹H/¹³C): Verify Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and substituent positions .
  • IR : Confirm presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to the pyridopyrimidine core’s ATP-binding mimicry .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Comparative SAR analysis : Map substituent effects (e.g., ethoxypropyl vs. methoxypropyl) on target binding using docking simulations (AutoDock Vina) .
  • Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (pH, serum concentration) to minimize variability .
  • Metabolite screening : Assess if conflicting results arise from compound degradation or active metabolites .

Q. What experimental designs are critical for studying protein/DNA interactions?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for targets like DNA topoisomerase II .
  • Fluorescence quenching assays : Monitor conformational changes in serum albumin (e.g., BSA) to predict pharmacokinetics .
  • Circular dichroism (CD) : Detect secondary structural disruptions in DNA duplexes .

Q. How to address poor aqueous solubility in pharmacokinetic studies?

  • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the piperazine or ethoxypropyl moieties .
  • In silico modeling : Predict logP and solubility via tools like SwissADME, prioritizing modifications with minimal synthetic complexity .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Silence putative targets (e.g., PI3K/AKT pathway genes) to confirm on-target effects .
  • Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment in model organisms .
  • Metabolomics (LC-MS) : Track changes in cellular metabolites (e.g., ATP, NADH) linked to bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across cell lines: How to troubleshoot?

  • Standardize assay conditions : Control for variables like cell passage number, serum type (FBS vs. human serum), and oxygen tension .
  • Cross-validate with orthogonal assays : Compare MTT results with trypan blue exclusion or flow cytometry .
  • Check batch variability : Characterize compound purity (HPLC ≥95%) and stability (TGA/DSC) across batches .

Q. Conflicting results in enzyme inhibition studies: What factors should be re-examined?

  • Enzyme source : Compare recombinant vs. native protein activity (e.g., post-translational modifications) .
  • Cofactor requirements : Assess magnesium/ATP dependence for kinases .
  • Allosteric vs. competitive inhibition : Use Lineweaver-Burk plots to clarify mechanism .

Methodological Recommendations

Q. Optimizing synthetic routes for scalability without compromising stereochemistry

  • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., thiazolidinone ring closure) to improve yield reproducibility .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. Designing robust structure-activity relationship (SAR) studies

  • Fragment-based design : Synthesize modular analogs (e.g., varying piperazine substituents) to isolate pharmacophore contributions .
  • Free-Wilson analysis : Quantify substituent contributions to bioactivity using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.